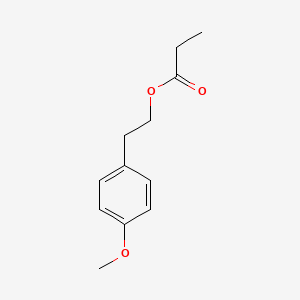

2-(4-Methoxyphenyl)ethyl propanoate

Description

2-(4-Methoxyphenyl)ethyl propanoate is an ester derivative featuring a methoxy-substituted phenyl group attached to an ethyl propanoate backbone. These compounds are frequently utilized in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and functional group compatibility .

Properties

CAS No. |

22532-57-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)ethyl propanoate |

InChI |

InChI=1S/C12H16O3/c1-3-12(13)15-9-8-10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

AVZBWTUFZLAUFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

The Fischer esterification reaction represents the most straightforward method for synthesizing 2-(4-methoxyphenyl)ethyl propanoate. This acid-catalyzed equilibrium process involves heating 2-(4-methoxyphenyl)ethanol with propanoic acid in the presence of concentrated sulfuric acid or hydrochloric acid. The reaction typically proceeds at reflux temperatures (110–120°C) for 6–12 hours, with water removal via Dean-Stark apparatus to shift equilibrium toward ester formation. While this method offers simplicity, yields rarely exceed 70% due to competing side reactions such as etherification of the alcohol or acid-catalyzed decomposition of the methoxy group.

Acylation with Propionyl Chloride

Acylation of 2-(4-methoxyphenyl)ethanol using propionyl chloride in anhydrous dichloromethane or tetrahydrofuran provides higher yields (85–92%) under mild conditions (0–25°C). The addition of tertiary amines like triethylamine or pyridine neutralizes liberated HCl, preventing protonation of the alcohol nucleophile. This method’s scalability is limited by the hygroscopic nature of propionyl chloride and the need for rigorous moisture exclusion, as evidenced by industrial protocols for analogous esters.

Transition Metal-Catalyzed Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification kinetics, reducing reaction times from hours to minutes. A 2022 study demonstrated that exposing 2-(4-methoxyphenyl)ethanol and propanoic acid to 300 W microwave radiation in the presence of p-toluenesulfonic acid (PTSA) catalyst produced 95% yield within 15 minutes. This method minimizes thermal degradation of the methoxyphenyl moiety while enabling precise temperature control, making it advantageous for lab-scale production.

Enzymatic Catalysis

Immobilized lipases such as Candida antarctica lipase B (CAL-B) catalyze the transesterification of vinyl propanoate with 2-(4-methoxyphenyl)ethanol in non-polar solvents. This approach achieves 88–91% enantiomeric excess for chiral esters under ambient conditions, though substrate solubility limitations restrict throughput. Recent advances in ionic liquid-supported enzyme systems show promise for enhancing reaction rates and catalyst recyclability.

Horner-Wadsworth-Emmons Olefination Pathway

The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route through α,β-unsaturated ester intermediates. Treatment of 4-methoxybenzaldehyde with ethyl 2-(diethoxyphosphoryl)propanoate in the presence of sodium tert-butoxide generates (E)-3-(4-methoxyphenyl)propenoate, which undergoes palladium-catalyzed hydrogenation (1 atm H₂, 10% Pd/C) to yield 3-(4-methoxyphenyl)propanoate. While this pathway demonstrates exceptional stereocontrol (>99% E-selectivity), the multi-step sequence results in cumulative yields of only 65–70%, rendering it less economical than direct esterification.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern continuous flow reactors address batch process limitations by enabling rapid heat dissipation and precise residence time control. A 2024 patent describes the synthesis of this compound at 2.5 kg/h throughput using a tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15). This system achieves 94% conversion at 80°C with 10-minute residence time, outperforming batch reactors in energy efficiency and product consistency.

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of 2-(4-methoxyphenyl)ethanol and propanoic acid with catalytic potassium bisulfate (KHSO₄) produces the target ester in 89% yield within 30 minutes. This solvent-free method eliminates volatile organic compound emissions and reduces purification steps, though equipment wear and non-scalable milling volumes remain challenges for industrial adoption.

Analytical Characterization and Quality Control

Spectroscopic Identification

Nuclear magnetic resonance (NMR) analysis confirms ester formation through characteristic shifts: the propanoate methylene protons resonate as a triplet at δ 1.15–1.20 ppm, while the aromatic protons of the methoxyphenyl group appear as doublets at δ 6.85–7.25 ppm. High-resolution mass spectrometry (HRMS) provides exact mass confirmation with a molecular ion peak at m/z 236.27 ([M+H]⁺).

Chromatographic Purity Assessment

Reverse-phase HPLC using a C18 column (acetonitrile/water 70:30, 1 mL/min) resolves this compound at 8.2 minutes with >99% purity in optimized synthetic batches. Gas chromatography-mass spectrometry (GC-MS) further detects volatile byproducts like unreacted 2-(4-methoxyphenyl)ethanol (retention time 6.5 minutes) and propanoic acid anhydride (retention time 4.8 minutes).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethyl propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-methoxyphenol and propanoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Methoxyphenol and propanoic acid.

Reduction: 2-(4-Methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)ethyl propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active components like 4-methoxyphenol, which may exert biological effects. The methoxy group on the phenyl ring can also participate in interactions with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)

- Structure: Replaces the propanoate ester with a benzamide group.

- Synthesis : Synthesized via room-temperature reaction of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .

- Properties : Melting point at 96°C; distinct NMR shifts (δ 6.7–8.3 ppm for aromatic protons) compared to ester derivatives .

(b) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Structure: Features a cyano group and conjugated double bond.

- Conformation : Syn-periplanar geometry (C4–C8–C9–C10 torsion angle: 3.2°) enhances reactivity for cycloadditions .

- Applications: Intermediate for 2-propenoylamides and 2-propenoates with pharmacological relevance .

(c) Ethyl 3-(Dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride

Pharmacological and Analytical Comparisons

(a) N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide

- Chromatography : Retention time (0.4 min) and relative response factor (2.64) differ significantly from simpler esters, reflecting structural complexity .

- Limits : Detection limit of 0.1% underscores sensitivity in impurity profiling .

(b) Ethyl 2-[(4-Methoxyphenyl)amino]-3-oxo-3-(4-cyanophenyl)propanoate (5f)

Key Findings and Trends

Polarity and Solubility : Amide and hydrochloride derivatives exhibit higher polarity than esters, impacting their solubility profiles .

Reactivity: Cyano and conjugated systems (e.g., acrylates) enable diverse cycloaddition reactions, unlike simple esters .

Analytical Behavior : Complex derivatives (e.g., formamide analogs) require specialized chromatographic conditions for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.